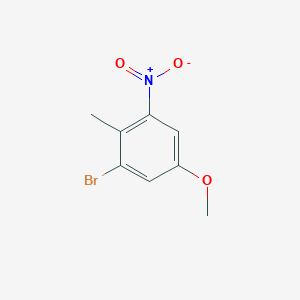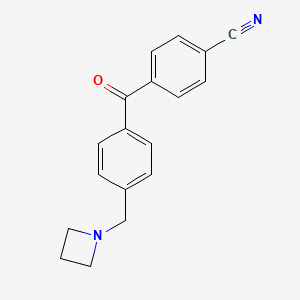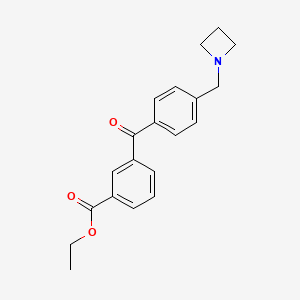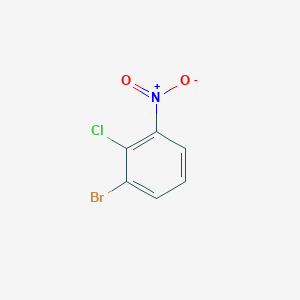![molecular formula C7H14ClN B1291891 3-Azabicyclo[3.2.1]octane hydrochloride CAS No. 20969-02-2](/img/structure/B1291891.png)
3-Azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic nitrogen-containing compound. It is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids.
Mechanism of Action
Target of Action
The 3-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with its targets in a manner that leads to changes in biological activity .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32It is known that the compound is a key synthetic intermediate in several total syntheses .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[32Preliminary bioassay results showed that targeted compounds exhibited good nematicidal activities against Meloidogyne incognita .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Azabicyclo[3.2.1]octane hydrochloride. For example, the formation of dust and aerosols should be avoided as it may result in the formation of combustible dusts .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.1]octane hydrochloride plays a crucial role in several biochemical reactions due to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors, which are involved in pain regulation and mood modulation . Additionally, its rigid bicyclic backbone provides stability and specificity in binding interactions, making it a valuable tool in medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been reported to exhibit cytotoxic activity on different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with κ-opioid receptors can lead to changes in downstream signaling pathways, ultimately impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its agonist activity at κ-opioid receptors involves binding to the receptor’s active site, leading to receptor activation and subsequent signal transduction . This activation can result in the inhibition or activation of various enzymes and changes in gene expression, contributing to the compound’s overall biological effects. The rigid structure of this compound enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and mood enhancement, through its interaction with κ-opioid receptors . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for optimizing the therapeutic potential of this compound while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological effects . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic potential of this compound in various biological contexts.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, influencing its interactions with biomolecules and its overall biological effects . Studying the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reagents to facilitate the formation of the bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3-Azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: A related compound with an oxygen atom in the bicyclic structure.
Uniqueness
3-Azabicyclo[3.2.1]octane hydrochloride is unique due to its specific arrangement of atoms and the presence of a hydrochloride group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOHTXASHKGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20969-02-2 | |
| Record name | 3-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the improved synthesis method for 3-Azabicyclo[3.2.1]octane hydrochloride described in the research?
A1: The research article highlights the use of hydrazoic acid with concentrated sulfuric acid and phosphorus pentoxide in the Schmidt reaction of norcamphor []. This modification leads to an improved yield of the lactam, which is then reduced to 3-Azabicyclo[3.2.1]octane using lithium aluminum hydride. This improved synthesis is valuable as it provides a more efficient route to obtain the target compound, which can be further used to synthesize potentially bioactive molecules like the phenothiazine derivatives mentioned in the study.
Q2: Why is the synthesis of phenothiazine derivatives of 3-Azabicyclo[3.2.1]octane of interest?
A2: While the research itself doesn't delve into the specific applications of these derivatives, phenothiazines are a class of compounds known for their diverse biological activities. These include antipsychotic, antiemetic, and antihistaminic properties []. By attaching the 3-Azabicyclo[3.2.1]octane moiety to the phenothiazine core, the researchers aimed to potentially create novel compounds with altered pharmacological profiles. This could be due to changes in factors like receptor binding affinity, lipophilicity, or metabolic stability. Further research would be needed to evaluate the specific activities and properties of these synthesized derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















